molecular formula C19H17N5O B610025 4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine CAS No. 1609258-91-4

4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine

Cat. No. B610025
CAS RN: 1609258-91-4
M. Wt: 331.37
InChI Key: IDIUJOHYYBNCPC-UHFFFAOYSA-N
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Description

PF2562 is a non-catechol dopamine 1 receptor agonist. Dopamine D1 receptors are implicated in numerous neuropharmacological and neurobiological functions. For example, D1 receptors are involved in different types of memory function and synaptic plasticity.

Scientific Research Applications

Formation and Stability of Complexes

  • Complex Formation : A study by Erkin et al. (2017) explored the fusion of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol with phenols, leading to the formation of complexes due to intermolecular N···H–O hydrogen bonds. These complexes were noted for their stability at high temperatures, with endothermic effects observed during melting and thermolysis (Erkin et al., 2017).

Molecular Recognition and Tautomerism

  • Aminopyrimidine Fragment : Research by Rajam et al. (2017) highlighted the significance of the aminopyrimidine fragment, common in DNA bases, in the targeted drug action of pharmaceuticals, emphasizing its role in molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).

Synthesis of New Polyheterocyclic Systems

  • Polyheterocyclic Derivatives : Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor to construct new polyheterocyclic ring systems, demonstrating the compound's utility in synthesizing diverse derivatives with potential applications (Abdel‐Latif et al., 2019).

Antiviral Activity

  • Hepatitis B Virus Activity : A study by El‐Sayed et al. (2009) reported on the antiviral activity of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives against hepatitis B virus, showing moderate to high activities (El‐Sayed et al., 2009).

Anticancer and Anti-inflammatory Applications

  • Anticancer Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents, indicating the compound's potential in cancer treatment (Rahmouni et al., 2016).
  • Antimicrobial Agents : Aggarwal et al. (2013) synthesized derivatives of pyrazolopyrimidines and evaluated their antimicrobial activities, demonstrating their potential as therapeutic agents (Aggarwal et al., 2013).

properties

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-11-8-14(25-19-16-9-23-24-17(16)6-7-20-19)4-5-15(11)18-12(2)21-10-22-13(18)3/h4-10H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIUJOHYYBNCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=NN3)C4=C(N=CN=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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